3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid
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Overview
Description
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-(trifluoromethyl)benzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-3-(trifluoromethyl)benzoic acid .
Scientific Research Applications
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This ring structure can enhance the compound’s stability and reactivity compared to similar compounds that lack this feature .
Properties
Molecular Formula |
C11H7F3N2O4 |
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Molecular Weight |
288.18 g/mol |
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O4/c1-19-7-3-2-5(4-6(7)11(12,13)14)8-15-9(10(17)18)20-16-8/h2-4H,1H3,(H,17,18) |
InChI Key |
LQKIOBSPMGDKJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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